molecular formula C23H22N2O6S B2800415 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921898-86-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2800415
CAS RN: 921898-86-4
M. Wt: 454.5
InChI Key: ASRULIRAULTWEZ-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
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Scientific Research Applications

  • Catalytic Enantioselective Reactions A study demonstrated the catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process achieved excellent yields and high enantioselectivities using a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source under an air atmosphere (Munck et al., 2017).

  • Synthesis of Novel Polycyclic Systems Research described the synthesis of a new polycyclic system containing 1,4-benzodiazepine and isoindolinone fragments. The dehydration of specific benzoic acids led to novel fused pentacyclic systems, with structures confirmed by X-ray diffraction (Ukhin et al., 2011).

  • Heterocyclic System Construction A study detailed the facile construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines through a tandem aromatic nucleophilic substitution. This process resulted in a single regioisomer (Sapegin et al., 2012).

  • Asymmetric Alkynylation Research achieved asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines by combining chiral phosphoric acid and Ag(I) catalysts. This led to the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives with carbon-carbon triple bonds (Ren et al., 2014).

  • Biomass-Involved Synthesis An efficient method for assembling novel benzo-fused N-heterocycles was established, involving the biomass-derived N-arylated 2-aminophenol. This process synthesized various benzo-fused N-heterocycles in good to excellent yields (Zhang et al., 2015).

  • Ring-Forming Cascade for Enzyme Inhibitors A study found that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These exhibited strong inhibition of human carbonic anhydrases, highlighting their potential as enzyme inhibitors (Sapegin et al., 2018).

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation The first report on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds described using an (R,R)-Ru-Ts-DPEN complex in water. This method provided biologically active dibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity (More & Bhanage, 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-14-5-8-20-18(11-14)25(2)23(26)17-12-15(6-9-19(17)31-20)24-32(27,28)22-13-16(29-3)7-10-21(22)30-4/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRULIRAULTWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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